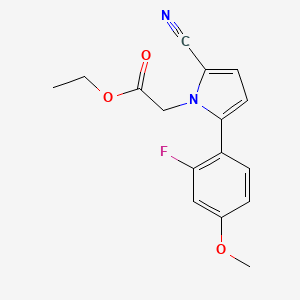
ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is a complex organic compound that features a pyrrole ring substituted with a cyano group and a fluoro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the cyano and fluoro-methoxyphenyl groups. The final step involves esterification to form the ethyl acetate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the cyano group or to reduce the ester group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluoro groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-cyano-5-phenyl-1H-pyrrol-1-yl)acetate: Lacks the fluoro and methoxy groups, which may result in different chemical and biological properties.
Ethyl 2-(2-cyano-5-(4-methoxyphenyl)-1H-pyrrol-1-yl)acetate: Contains a methoxy group but no fluoro group, affecting its reactivity and applications.
Ethyl 2-(2-cyano-5-(2-fluorophenyl)-1H-pyrrol-1-yl)acetate: Similar structure but without the methoxy group, leading to variations in its chemical behavior.
Uniqueness
Ethyl 2-(2-cyano-5-(2-fluoro-4-methoxyphenyl)-1H-pyrrol-1-yl)acetate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H15FN2O3 |
|---|---|
Molecular Weight |
302.30 g/mol |
IUPAC Name |
ethyl 2-[2-cyano-5-(2-fluoro-4-methoxyphenyl)pyrrol-1-yl]acetate |
InChI |
InChI=1S/C16H15FN2O3/c1-3-22-16(20)10-19-11(9-18)4-7-15(19)13-6-5-12(21-2)8-14(13)17/h4-8H,3,10H2,1-2H3 |
InChI Key |
WLSCFWBBMGOAAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C1C2=C(C=C(C=C2)OC)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















